2-Amino-8-ethyl-3-propylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-ethyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-ethyl-3-propylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-propylquinoline with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-ethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-Amino-8-ethyl-3-propylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biochemical research, particularly in the study of proteomics and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, affecting their function and activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Amino-8-ethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: A simpler derivative of quinoline with similar chemical properties.
8-Ethylquinoline: Another derivative of quinoline with an ethyl group at the 8-position.
3-Propylquinoline: A derivative of quinoline with a propyl group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1171691-18-1 |
---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
8-ethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15;/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16);1H |
InChI Key |
NNMPJDQOYJRYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C1)C=CC=C2CC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.